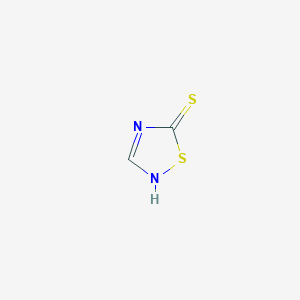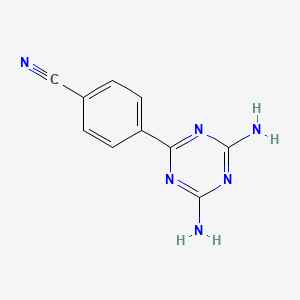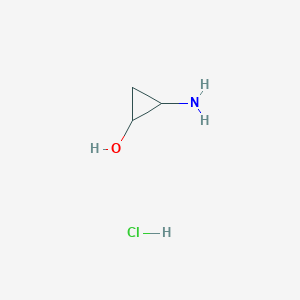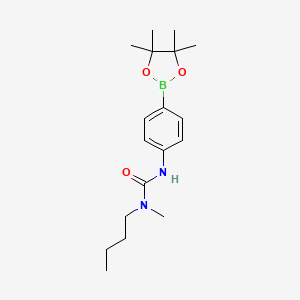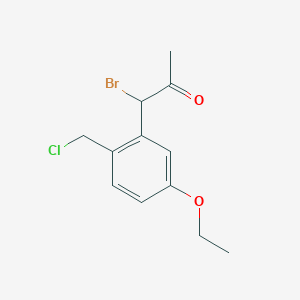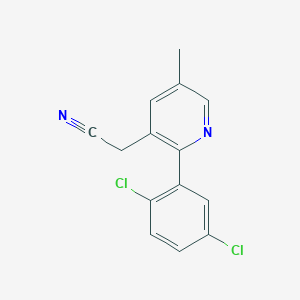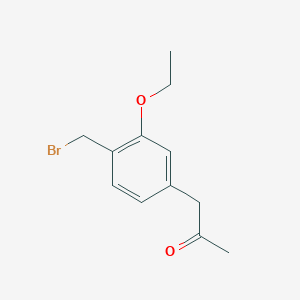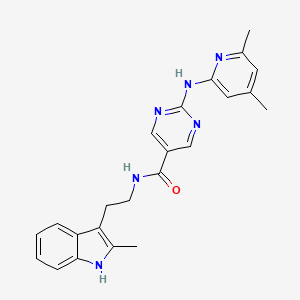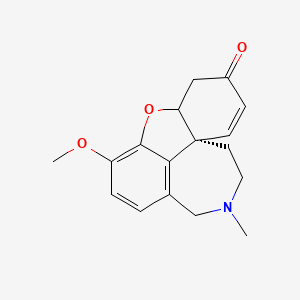
(+/-)-Narwedine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Narwedine is a chiral compound that plays a significant role in organic chemistry and medicinal chemistry. It is a key intermediate in the synthesis of galanthamine, an alkaloid used for the treatment of Alzheimer’s disease. The compound is known for its unique structure and properties, which make it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Narwedine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base. This reaction forms a Schiff base, which is then reduced to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the industrial production process.
化学反応の分析
Types of Reactions
(+/-)-Narwedine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(+/-)-Narwedine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As a precursor to galanthamine, this compound is crucial in the development of treatments for neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (+/-)-Narwedine involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of galanthamine. The compound’s structure allows it to bind to these enzymes, facilitating the formation of the desired product. The pathways involved in this process include various enzymatic reactions that convert this compound into galanthamine and other related compounds.
類似化合物との比較
Similar Compounds
Galanthamine: A direct derivative of (+/-)-Narwedine, used in Alzheimer’s treatment.
Lycorine: Another alkaloid with similar structural features and biological activities.
Hemanthamine: Shares structural similarities and is studied for its potential medicinal properties.
Uniqueness
This compound is unique due to its role as a key intermediate in the synthesis of galanthamine. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14?,17-/m0/s1 |
InChIキー |
QENVUHCAYXAROT-JRZJBTRGSA-N |
異性体SMILES |
CN1CC[C@@]23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
正規SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
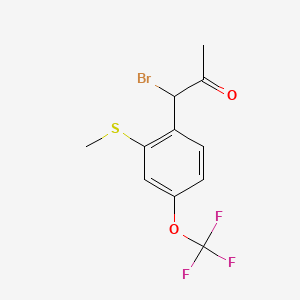
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)
